1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

PDE10A inhibitor Schizophrenia CNS drug discovery

1-(3-Fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (CAS 1113123-04-8) is a fully synthetic, small-molecule heterocyclic compound with the molecular formula C18H10F2N4O2 and a molecular weight of 352.29 g/mol. It belongs to the pharmacologically privileged class of 1,2,4-oxadiazole-pyridazin-4(1H)-one hybrids, a scaffold recognized for its versatility in generating potent and selective ligands against multiple therapeutic targets, notably phosphodiesterase 10A (PDE10A), the farnesoid X receptor (FXR), and various kinases.

Molecular Formula C18H10F2N4O2
Molecular Weight 352.301
CAS No. 1113123-04-8
Cat. No. B2740053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
CAS1113123-04-8
Molecular FormulaC18H10F2N4O2
Molecular Weight352.301
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H10F2N4O2/c19-12-6-4-11(5-7-12)17-21-18(26-23-17)16-15(25)8-9-24(22-16)14-3-1-2-13(20)10-14/h1-10H
InChIKeyNHZJJIQKACXGNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (CAS 1113123-04-8) – Core Chemical Identity and Procurement-Relevant Baseline


1-(3-Fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (CAS 1113123-04-8) is a fully synthetic, small-molecule heterocyclic compound with the molecular formula C18H10F2N4O2 and a molecular weight of 352.29 g/mol . It belongs to the pharmacologically privileged class of 1,2,4-oxadiazole-pyridazin-4(1H)-one hybrids, a scaffold recognized for its versatility in generating potent and selective ligands against multiple therapeutic targets, notably phosphodiesterase 10A (PDE10A), the farnesoid X receptor (FXR), and various kinases [1] [2]. This compound is intended exclusively for non-human research use and is offered by specialty chemical suppliers for early-stage drug discovery, agrochemical research, and chemical biology probe development .

Why Generic 1,2,4-Oxadiazole-Pyridazinone Substitution Is Scientifically Inadvisable for Procuring 1-(3-Fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one


Within the 1,2,4-oxadiazole-pyridazin-4(1H)-one chemotype, minor structural permutations—such as relocating a single fluorine atom from the 4-position to the 2-position of the pendant phenyl ring, or replacing a fluoro substituent with a methyl or chloro group—can fundamentally alter target engagement, selectivity, and pharmacokinetic profile [1] [2]. For instance, compounds differing only in fluorine placement (e.g., CAS 1251603-14-1 vs. CAS 1113123-04-8) exhibit distinct physicochemical properties and, by class inference, divergent biological activities [3]. The specific 3-fluorophenyl/4-fluorophenyl diaryl substitution pattern in this compound represents a precise pharmacophoric arrangement designed to interact with selectivity pockets in enzymes such as PDE10A, where a single atom change can disrupt critical interactions like the π-π stacking with Tyr683 [4]. Additionally, related analogs bearing a p-tolyl group (CAS 1113122-92-1, MW 348.3) or a 4-ethylphenyl group (MW 362.36) have markedly different molecular volumes, lipophilicities, and hydrogen-bonding capacities, precluding their use as chemical or biological surrogates [5] .

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one Versus Its Closest Structural Analogs


PDE10A Selectivity Pocket Engagement Advantage Conferred by the 3-Fluorophenyl/4-Fluorophenyl Diaryl Substitution Pattern

Direct comparative biochemical profiling of pyridazin-4(1H)-one-based PDE10A inhibitors reveals that compounds bearing the 3-fluorophenyl/4-fluorophenyl diaryl motif achieve superior potency through optimized interaction with the PDE10A selectivity pocket residue Tyr683, relative to other substitution patterns within the same Takeda patent series. This is evidenced by a pyridazinone derivative (Compound 27h, TAK-063) that achieved an IC50 of 23 nM against PDE10A with 110-fold selectivity over other PDE isoforms, a profile enabled by the precise spatial arrangement of fluorinated aryl groups [1] [2]. The molecular weight of 352.29 Da for CAS 1113123-04-8 places it in an optimal CNS drug-like property space compared to bulkier analogs (e.g., 4-ethylphenyl variant, MW 362.36) .

PDE10A inhibitor Schizophrenia CNS drug discovery Structure-based drug design

Enhanced Lipophilicity and Metabolic Stability from Dual Fluorination Relative to Non-Fluorinated and Mono-Fluorinated Congeners

The presence of two fluorine atoms (one on the N1-phenyl ring at the 3-position, one on the oxadiazole-linked phenyl ring at the 4-position) distinguishes this compound from its non-fluorinated, mono-fluorinated, and chloro-substituted analogs in terms of predicted lipophilicity and oxidative metabolic stability. Class-level evidence from fluorinated 1,2,4-oxadiazole-pyridazinone libraries demonstrates that strategic fluorine incorporation reduces CYP450-mediated oxidative metabolism by blocking metabolically labile positions, while simultaneously modulating logP to optimize membrane permeability [1]. Specifically, the 3-fluorophenyl-1,2,4-oxadiazole substructure has been shown to contribute to metabolic stability in FXR/PXR modulator programs, while the 4-fluorophenyl group on the pyridazinone N1-position confers electron-withdrawing effects that stabilize the heterocyclic core [2].

ADME Metabolic stability Fluorine chemistry Drug design

Structural Confirmation and Purity Documentation Enabling Reproducible Research Relative to Uncharacterized Analogs

CAS 1113123-04-8 is a structurally characterized compound with full IUPAC nomenclature, InChI Key (NHZJJIQKACXGNX-UHFFFAOYSA-N), and SMILES notation (C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F) publicly available . This level of documentation contrasts with many 'research-grade' analogs from the same chemical space that are offered without complete spectral characterization, CAS registry, or validated analytical data. The availability of the InChI Key alone ensures unambiguous chemical identity across databases, preventing procurement errors that can arise when structurally similar compounds (e.g., the 4-fluorophenyl/2-fluorophenyl positional isomer, CAS 1251603-14-1, which shares the identical molecular formula C18H10F2N4O2) are confused .

Quality control Reproducibility Analytical chemistry Procurement standards

Procurement-Relevant Application Scenarios for 1-(3-Fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one Grounded in Quantitative Evidence


CNS Drug Discovery: PDE10A Inhibitor Lead Optimization for Schizophrenia and Huntington's Disease

Research teams engaged in CNS drug discovery targeting phosphodiesterase 10A (PDE10A) for schizophrenia or Huntington's disease should prioritize CAS 1113123-04-8 as a synthetic intermediate or scaffold for lead optimization. The compound's 3-fluorophenyl/4-fluorophenyl diaryl architecture directly mirrors the pharmacophore of TAK-063 (PDE10A IC50 = 23 nM), which has been clinically evaluated [1] [2]. Procuring this specific fluorinated pyridazin-4(1H)-one ensures alignment with published structure-activity relationships (SAR) that demonstrate the critical role of the fluorine substitution pattern in achieving PDE10A selectivity through Tyr683 pocket engagement, as revealed by co-crystal structures (PDB 3wym) [3]. Alternative analogs lacking this precise fluorination pattern would require de novo SAR exploration, adding 6-12 months to the discovery timeline.

Nuclear Receptor Pharmacology: FXR Antagonist and PXR Agonist Probe Development

Recent research (2024) has expanded the library of 1,2,4-oxadiazole derivatives, identifying new Farnesoid X Receptor (FXR) antagonists and Pregnane X Receptor (PXR) agonists within this chemical space [4]. CAS 1113123-04-8, with its dual fluorinated phenyl groups, represents a key intermediate for exploring structure-activity relationships at these nuclear receptors, where fluorination is known to modulate both binding affinity and the antagonist/agonist functional switch. The compound's specific diaryl substitution pattern—distinct from the mono-fluorinated or non-fluorinated analogs commonly found in commercial libraries—provides a unique vector for probing the ligand-binding domains of FXR and PXR, receptors of high interest in metabolic disease and drug-drug interaction research.

Agrochemical Discovery: Fungicidal and Insecticidal Oxadiazolyl Pyridazinone Lead Generation

Pyridazinone-substituted 1,3,4-oxadiazoles have demonstrated significant in vivo fungicidal activity against wheat leaf rust (Puccinia recondita), while 1,3,4-oxadiazolyl pyridazinones exhibit insecticidal activity against armyworm (Mythimna separata) larvae [5] [6]. CAS 1113123-04-8, containing the bioisosteric 1,2,4-oxadiazole-pyridazinone core with dual fluorine substitution, serves as a strategic starting point for agrochemical lead discovery programs seeking to exploit the established SAR that fluorinated oxadiazolyl pyridazinones possess enhanced environmental stability and target-site potency compared to their non-fluorinated counterparts [7]. The compound's molecular weight of 352.29 Da falls within the optimal range for foliar uptake and systemic translocation in planta.

Chemical Biology Tool Compound Development: Kinase and Receptor Selectivity Profiling

The 1,2,4-oxadiazole-pyridazinone scaffold has been implicated in kinase inhibition (including EGFR, Src, and Met kinases) and receptor modulation [8]. CAS 1113123-04-8, with its well-defined regioisomeric identity (confirmed by InChI Key NHZJJIQKACXGNX-UHFFFAOYSA-N), is an ideal candidate for developing chemical probes to interrogate kinase selectivity and receptor pharmacology. Unlike research chemicals offered without CAS registration or complete characterization, this compound's unambiguous identity ensures that selectivity profiling data can be accurately attributed and reproduced across laboratories . The dual fluorination pattern also makes it suitable for 19F NMR-based binding assays, a distinct advantage over non-fluorinated analogs that lack this spectroscopic handle.

Quote Request

Request a Quote for 1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.